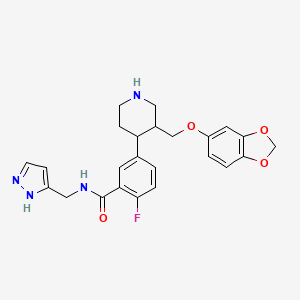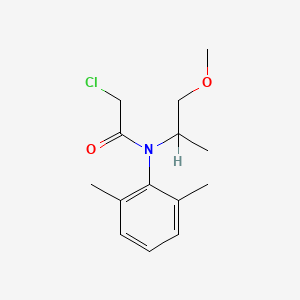
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a chloro group, a dimethylphenyl group, and a methoxy-methylethyl group attached to the nitrogen atom of the acetamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline, 2-chloroacetyl chloride, and 2-methoxy-1-methylethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 2,6-dimethylphenylamine and 2-methoxy-1-methylethylamine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.
Biology and Medicine
In biological and medical research, acetamides are often studied for their potential pharmacological properties. This compound could be investigated for its effects on specific biological pathways or as a potential therapeutic agent.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- would depend on its specific interactions with molecular targets. Typically, acetamides can interact with enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,6-dimethylphenyl)-: Lacks the chloro and methoxy-methylethyl groups.
Acetamide, 2-chloro-N-(phenyl)-: Lacks the dimethyl and methoxy-methylethyl groups.
Acetamide, N-(2-methoxy-1-methylethyl)-: Lacks the chloro and dimethylphenyl groups.
Uniqueness
The presence of the chloro, dimethylphenyl, and methoxy-methylethyl groups in Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- makes it unique
Properties
CAS No. |
50563-49-0 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C14H20ClNO2/c1-10-6-5-7-11(2)14(10)16(13(17)8-15)12(3)9-18-4/h5-7,12H,8-9H2,1-4H3 |
InChI Key |
KJYQOYQOCGXPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)COC)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


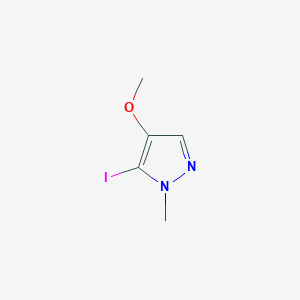

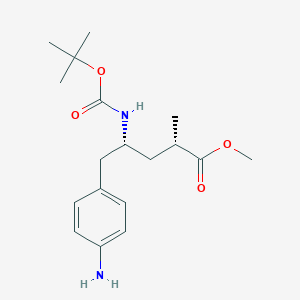
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)
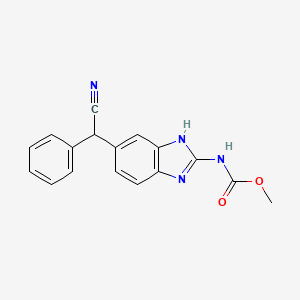
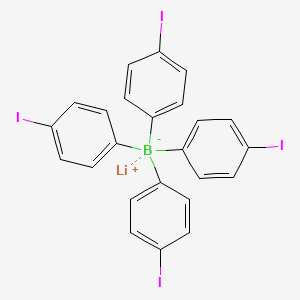
![2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)
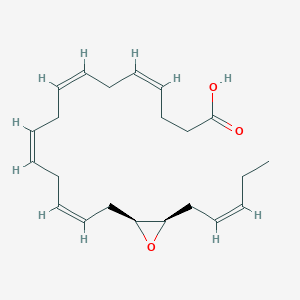
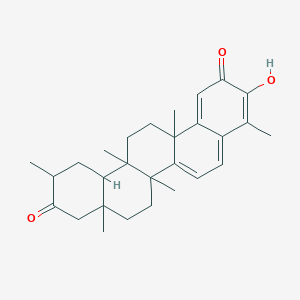
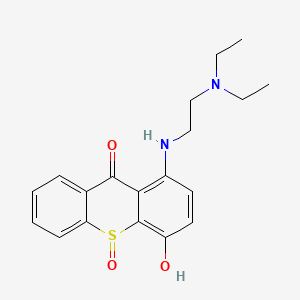
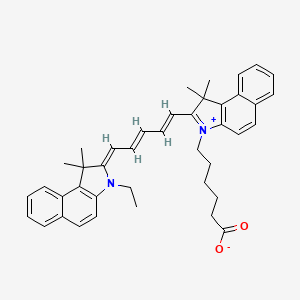
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)
